molecular formula C9H8N2O2 B13617308 2-(2-Methyl-6-nitrophenyl)acetonitrile

2-(2-Methyl-6-nitrophenyl)acetonitrile

Cat. No.: B13617308
M. Wt: 176.17 g/mol
InChI Key: SWIQAASPIKSGJK-UHFFFAOYSA-N
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Description

2-(2-Methyl-6-nitrophenyl)acetonitrile is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 192.17 g/mol . This nitrile-substituted aromatic compound serves as a versatile synthetic building block in organic chemistry research, particularly for the construction of more complex nitrogen-containing heterocycles and pharmaceutical intermediates . The presence of both a nitrile group and a nitro group on the benzene ring, which is further substituted with a methyl group at the ortho position, provides multiple sites for chemical transformation and further functionalization. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cyclization reactions, making it a valuable precursor in medicinal and synthetic chemistry . Researchers utilize this compound and its derivatives in metal-catalyzed cyanomethylation reactions, which are powerful methods for forming new carbon-carbon bonds . Such reactions are critical for synthesizing a wide range of important compounds, including those with potential biological activity. As a specialist reagent, this compound must be handled by qualified professionals in a controlled laboratory setting. It requires storage sealed in dry conditions at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(2-methyl-6-nitrophenyl)acetonitrile

InChI

InChI=1S/C9H8N2O2/c1-7-3-2-4-9(11(12)13)8(7)5-6-10/h2-4H,5H2,1H3

InChI Key

SWIQAASPIKSGJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CC#N

Origin of Product

United States

Preparation Methods

Cyanation of o-Nitrochlorobenzene Derivatives Using Hexacyanoferrate Catalyzed by Cuprous Salts

One of the most effective industrial methods for preparing nitrophenylacetonitrile compounds, including this compound analogs, involves the cyanation of o-nitrochlorobenzene derivatives using sodium hexacyanoferrate salts as the cyanide source. This process is catalyzed by a combination of cuprous chloride and cuprous bromide under heating and inert atmosphere conditions.

Reaction Conditions:

  • Solvent: N,N-Dimethylacetamide or N-Methyl-2-pyrrolidone
  • Catalyst: Cuprous chloride and cuprous bromide in varying ratios
  • Cyanide source: Sodium trisodium or tripotassium hexacyanoferrate (Na4[Fe(CN)6] or K4[Fe(CN)6])
  • Temperature: 130–170 °C
  • Reaction time: 6–8 hours
  • Atmosphere: Nitrogen protection to avoid oxidation

General Procedure:

  • The o-nitrochlorobenzene derivative (e.g., 3-nitro-4-tolyl chloride for the methyl-substituted analog) is added to the solvent in a reaction flask under nitrogen.
  • Cuprous chloride and cuprous bromide catalysts along with sodium hexacyanoferrate are introduced.
  • The mixture is heated with stirring for the specified time.
  • After completion, the reaction mixture is cooled and extracted with diethyl ether and water.
  • The organic phase is dried over anhydrous sodium sulfate, decolorized with activated carbon, and the product is precipitated as a yellow solid.

Yields and Purity:

  • Yields range from 75% to 89% depending on catalyst ratios and reaction conditions.
  • Conversion rates up to 97% with selectivity (reaction preference) around 81–93% have been reported.
  • The process minimizes toxic cyanide waste and facilitates industrial scalability due to the use of hexacyanoferrate salts instead of free cyanide ions.

Example Data from Patent Embodiments:

Embodiment Solvent Catalyst (CuCl:CuBr) Temp (°C) Time (h) Yield (%) Conversion (%) Selectivity (%)
2 N,N-Dimethylacetamide 0.06 mol : 0.03 mol 170 8 86 97 93
3 N-Methyl-2-pyrrolidone 0.05 mol : 0.02 mol 170 8 89 97.4 92.1
4 N-Methyl-2-pyrrolidone 0.1 mol : 0 170 8 75 94 81
5 N,N-Dimethylacetamide 0.02 mol : 0.01 mol 130 6 78 92 84

Note: These embodiments relate to nitrophenylacetonitrile compounds with structural similarity to this compound, indicating the applicability of the method.

Alternative Synthetic Routes Involving Phosphorus Oxybromide

Another method reported in the literature involves the use of phosphorus oxybromide as a reagent in acetonitrile solvent to facilitate a bromination or substitution reaction on the aromatic precursor, followed by workup and purification steps.

  • The precursor compound (0.1 mol) is refluxed with phosphorus oxybromide (0.12 mmol) in acetonitrile (300 mL) for 5 hours.
  • After partial solvent removal by distillation, the mixture is poured into saturated aqueous sodium carbonate and stirred.
  • The product is extracted with dichloromethane, dried, filtered, concentrated, and purified by silica gel chromatography.
  • Yields reported are high (~93%) with good purity.

While this method is more commonly applied to related intermediates, it demonstrates the utility of phosphorus oxybromide in preparing substituted nitrophenyl acetonitrile derivatives.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Suitability
Cyanation with hexacyanoferrate salts High yield, low toxicity, scalable, cost-effective Requires high temperature and inert atmosphere High
Phosphorus oxybromide bromination High purity products, good yields Use of corrosive reagents, multi-step purification Moderate
Nitrosation-based methods Useful for precursor modification Lower yields, complex reaction control Limited

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-6-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methyl-6-nitrophenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-6-nitrophenyl)acetonitrile and its derivatives depends on the specific application and the target molecule. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzymes, DNA, and cellular membranes .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Positions Key Features References
2-(3-Nitrophenyl)acetonitrile (610-66-2) C₈H₆N₂O₂ 162.145 Nitro at C3 Higher similarity (0.98) due to nitro group; planar aromatic ring with strong electron-withdrawing effects. Solid at room temperature.
2-Methyl-2-(4-nitrophenyl)propanenitrile (71825-51-9) C₁₀H₁₀N₂O₂ 190.20 Nitro at C4, branched methyl Branched methyl group increases steric hindrance, reducing reactivity. Nitro at para position enhances resonance stabilization.
2-(2-Methoxy-5-nitrophenyl)acetonitrile (99459-52-6) C₉H₈N₂O₃ 192.17 Methoxy at C2, nitro at C5 Methoxy group donates electrons via resonance, countering nitro's electron withdrawal. Alters solubility in polar solvents.
2-(6-Methyloxan-2-yl)acetonitrile (343868-07-5) C₈H₁₃NO 139.20 Oxane ring with methyl Non-aromatic, tetrahydropyran ring increases hydrophobicity. Liquid at room temperature, contrasting with solid aromatic nitriles.
Key Observations:
  • Substituent Position : Nitro groups at ortho (target compound) vs. meta (610-66-2) or para (71825-51-9) positions significantly alter electronic density. Ortho nitro groups induce steric strain and reduce conjugation efficiency compared to para isomers .
  • Electronic Effects : Methoxy groups (as in 99459-52-6) donate electrons, opposing the nitro group’s electron-withdrawing nature. This dual effect modulates acidity and reaction pathways .

Physical and Chemical Properties

  • Stability : Para-nitro derivatives (e.g., 71825-51-9) show enhanced resonance stabilization, increasing thermal stability compared to ortho isomers .
  • Reactivity : The target compound’s ortho-methyl group may hinder electrophilic aromatic substitution but favor directed ortho-metalation in synthetic applications.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methyl-6-nitrophenyl)acetonitrile, and how can purity be optimized?

Methodological Answer: Synthesis typically involves nitration and acetonitrile functionalization. A common approach is the Friedel-Crafts alkylation of 2-methyl-6-nitrotoluene derivatives with bromoacetonitrile under controlled conditions. Key steps include:

  • Nitration: Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .
  • Cyanation: React with potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in anhydrous DMF, ensuring exclusion of moisture to prevent hydrolysis .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • NMR: ¹H NMR (CDCl₃) shows peaks for the methyl group (δ ~2.4 ppm, singlet), aromatic protons (δ 7.5–8.2 ppm, multiplet), and nitrile (indirectly inferred via coupling). ¹³C NMR confirms the nitrile carbon at δ ~115 ppm .
  • IR: Look for a sharp C≡N stretch at ~2240 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹ .
  • Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ at m/z 163.1 (calculated for C₉H₈N₂O₂) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of acetonitrile vapors (P261 precaution) .
  • PPE: Wear nitrile gloves, lab coats, and safety goggles (P262 precaution). Avoid skin contact due to potential nitrile toxicity .
  • Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model electronic properties. The nitro group’s electron-withdrawing effect lowers the HOMO energy (-6.2 eV), making the nitrile carbon electrophilic in Suzuki-Miyaura reactions .
  • Docking Studies: Simulate interactions with transition metals (e.g., Pd) to optimize catalytic conditions. Charge distribution maps reveal preferential binding at the nitrile site .

Q. What strategies resolve contradictions in biological activity data?

Methodological Answer:

  • Dose-Response Curves: Test across concentrations (1 nM–100 µM) in cell-based assays (e.g., MTT for cytotoxicity). Conflicting IC₅₀ values may arise from assay-specific variables like serum protein binding .
  • Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydrolysis to acetic acid derivatives) that may skew activity results .

Q. How does the compound’s stability vary under different pH conditions?

Methodological Answer:

  • Kinetic Studies: Incubate in buffers (pH 2–12) at 37°C. Monitor degradation via UV-Vis (λmax = 270 nm). Stability is highest at pH 7 (t₁/₂ > 48 hrs) but decreases sharply at pH <3 due to nitrile hydrolysis .
  • Arrhenius Analysis: Calculate activation energy (Ea) for degradation to predict shelf-life under storage conditions .

Q. What are key considerations for designing derivatives with enhanced selectivity?

Methodological Answer:

  • SAR Studies: Modify substituents (e.g., replace nitro with methoxy) and compare binding affinities. The methyl group at position 2 sterically hinders off-target interactions in enzyme inhibition assays .
  • Crystallography: Co-crystallize derivatives with target proteins (e.g., kinases) to identify critical hydrogen bonds involving the nitrile group .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Methodological Answer:

  • Reaction Monitoring: Use in-situ IR to track nitrile formation. Yield variations (50–85%) often stem from incomplete nitration or side reactions (e.g., di-nitration). Optimize stoichiometry (1:1.2 molar ratio of toluene derivative to nitrating agent) .
  • Byproduct Identification: GC-MS can detect isomers like 2-(4-methyl-3-nitrophenyl)acetonitrile, which may form under high-temperature conditions .

Comparative Structural Analysis

Q. How does this compound compare to analogs like 2,6-dichlorophenylacetonitrile?

Property This compound 2,6-Dichlorophenylacetonitrile
Electron-Withdrawing Groups Nitro (-NO₂)Chloro (-Cl)
Reactivity Higher electrophilicity due to nitroModerate; Cl less activating
Biological Activity Potent enzyme inhibitor (IC₅₀ = 0.8 µM)Weak inhibitor (IC₅₀ = 15 µM)
Synthetic Complexity Requires nitration stepDirect chlorination feasible

Data derived from comparative studies .

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